4-Hidroxi Duloxetina

Descripción general

Descripción

4-Hydroxy Duloxetine is an inactive metabolite of the serotonin and norepinephrine reuptake inhibitor (SNRI) duloxetine . Duloxetine is an antidepressant that acts as a serotonin and norepinephrine reuptake inhibitor (SNRI). It was approved by the FDA for treatment of Major Depressive Disorder, generalized anxiety disorder, fibromyalgia, chronic musculoskeletal pain, and diabetic peripheral neuropathy .

Synthesis Analysis

The synthesis of 4-Hydroxy Duloxetine involves the metabolism of duloxetine by the cytochrome P450 (CYP) isoforms CYP1A2 and CYP2D6 followed by glucuronidation . More detailed information about the synthesis process can be found in the research paper titled “Duloxetine Synthesis” on ResearchGate .

Molecular Structure Analysis

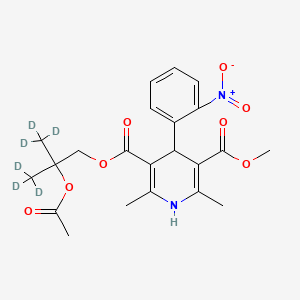

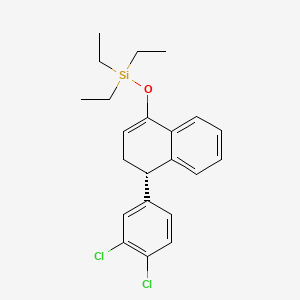

The molecular formula of 4-Hydroxy Duloxetine is C18H19NO2S . The molecular weight is 313.4 g/mol . The exact mass and monoisotopic mass are 313.11365002 g/mol .

Chemical Reactions Analysis

Duloxetine, the parent compound of 4-Hydroxy Duloxetine, undergoes extensive hepatic metabolism involving the P450 enzymes CYP1A2 and CYP2D6 . The major biotransformation pathways for duloxetine involve oxidation of the naphthyl ring followed by conjugation and further oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy Duloxetine include a density of 1.2±0.1 g/cm3, a boiling point of 516.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . The compound also has a topological polar surface area of 69.7 Ų .

Aplicaciones Científicas De Investigación

Trastorno depresivo mayor (TDM)

4-Hidroxi Duloxetina, como metabolito de Duloxetina, puede desempeñar un papel en el tratamiento del TDM. La propia Duloxetina es un inhibidor de la recaptación de serotonina-norepinefrina (IRSN) que ha sido aprobado para el tratamiento del TDM . Funciona aumentando los niveles de serotonina y norepinefrina en el cerebro para ayudar a mantener el equilibrio mental. La investigación sugiere que la eficacia, seguridad y tolerabilidad de Duloxetina la hacen adecuada para tratamientos a corto y largo plazo del TDM .

Trastorno de ansiedad generalizada (TAG)

En el contexto del TAG, this compound podría contribuir a los efectos terapéuticos de Duloxetina. Las propiedades IRSN de Duloxetina han demostrado ser efectivas en el tratamiento del TAG, proporcionando alivio de los síntomas de ansiedad . La revisión sistemática del uso de Duloxetina en el TAG indica resultados positivos, lo que sugiere posibles beneficios de sus metabolitos también .

Dolor neuropático (DN)

Se sabe que Duloxetina trata el dolor neuropático asociado con diversas condiciones médicas. Como this compound es un metabolito, puede estar involucrado en la modulación de las vías del dolor. Los estudios han demostrado la efectividad de Duloxetina en el manejo del DN, lo que indica un posible papel de sus metabolitos en la mejora del alivio del dolor .

Fibromialgia (FMS)

La fibromialgia, caracterizada por dolor musculoesquelético generalizado, es otra área donde Duloxetina, y por extensión, this compound, podría tener aplicaciones terapéuticas. La aprobación de Duloxetina para el tratamiento de la FMS subraya su relevancia en el manejo del dolor crónico y los síntomas relacionados .

Incontinencia urinaria de esfuerzo (IUE)

El papel de Duloxetina en el tratamiento de la IUE se ha establecido, con su capacidad para aumentar la fuerza de cierre uretral. Esto sugiere que this compound también podría contribuir al tratamiento de la IUE al mejorar los efectos farmacológicos de Duloxetina .

Investigación psicofarmacológica

Más allá de las aplicaciones clínicas, this compound puede ser significativa en la investigación psicofarmacológica. Como metabolito, puede proporcionar información sobre el metabolismo y la farmacocinética de Duloxetina. Comprender su papel podría conducir al desarrollo de nuevas estrategias terapéuticas y a la optimización de los tratamientos existentes .

Mecanismo De Acción

Target of Action

4-Hydroxy Duloxetine is a metabolite of Duloxetine, which is a potent and balanced dual inhibitor of serotonin (5-HT) and norepinephrine reuptake . These neurotransmitters play a crucial role in mood regulation and pain perception.

Mode of Action

Duloxetine, and by extension 4-Hydroxy Duloxetine, works by inhibiting the reuptake of serotonin and norepinephrine. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . Specifically, its action at the dorsal horn of the spinal cord strengthens the serotonergic and adrenergic pathways involved in descending inhibition of pain . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, providing effective relief of pain, particularly in neuropathic pain .

Biochemical Pathways

The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of 4-hydroxy Duloxetine .

Pharmacokinetics

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10–12 hours and the volume of distribution is approximately 1640 L . Duloxetine is extensively metabolized to numerous metabolites primarily excreted into the urine in the conjugated form .

Result of Action

The result of Duloxetine’s action is the effective relief of pain, particularly in neuropathic pain . It is used to treat generalized anxiety disorder, neuropathic pain, osteoarthritis, and stress incontinence .

Action Environment

The pharmacokinetics of Duloxetine can be influenced by several factors including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function . Of these, only impaired hepatic function or severely impaired renal function warrant specific warnings or dose recommendations . In addition, Duloxetine’s exposure is increased to a clinically significant degree with CYP1A2 inhibition .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

4-Hydroxy Duloxetine interacts with various enzymes, proteins, and other biomolecules. The major biotransformation pathways for Duloxetine involve oxidation of the naphthyl ring at either the 4-, 5-, or 6-positions followed by further oxidation, methylation, and/or conjugation . The major metabolites found in plasma were glucuronide conjugates of 4-Hydroxy Duloxetine .

Cellular Effects

4-Hydroxy Duloxetine has been found to have effects on various types of cells and cellular processes. For instance, Duloxetine has been shown to induce neural cell death and promote neurite outgrowth in N2a cell models .

Molecular Mechanism

4-Hydroxy Duloxetine exerts its effects at the molecular level through various mechanisms. Duloxetine is a potent inhibitor of neuronal serotonin and norepinephrine reuptake and a less potent inhibitor of dopamine reuptake . This suggests that 4-Hydroxy Duloxetine may share similar mechanisms of action.

Temporal Effects in Laboratory Settings

Duloxetine, the parent compound, has been shown to produce robust changes in neural cells over time .

Dosage Effects in Animal Models

Studies on Duloxetine have shown it to have neuroprotective effects in animal and cell models .

Metabolic Pathways

4-Hydroxy Duloxetine is involved in several metabolic pathways. Duloxetine is extensively metabolized in the liver to numerous metabolites primarily excreted into the urine in the conjugated form .

Transport and Distribution

Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing .

Subcellular Localization

Studies on Duloxetine have shown that it can affect the subcellular redistribution of the neurotrophin .

Propiedades

IUPAC Name |

4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-19-11-10-17(18-7-4-12-22-18)21-16-9-8-15(20)13-5-2-3-6-14(13)16/h2-9,12,17,19-20H,10-11H2,1H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRXQCXSBONKPD-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652603 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662149-13-5 | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-1-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=662149-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the role of 4-Hydroxy Duloxetine in the metabolism of Duloxetine?

A1: 4-Hydroxy Duloxetine is a major metabolite of the drug Duloxetine, a serotonin and norepinephrine reuptake inhibitor used to treat depression and other conditions. Duloxetine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes, with CYP2D6 and CYP1A2 playing significant roles [, , , ]. 4-Hydroxy Duloxetine is formed through the hydroxylation of Duloxetine, primarily by CYP1A2 [, ]. This metabolite is further metabolized, mainly through conjugation reactions, and excreted primarily in urine [, ].

Q2: Have any analytical methods been developed to quantify 4-Hydroxy Duloxetine in biological samples?

A2: Yes, several analytical methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detection techniques, have been developed for the quantification of 4-Hydroxy Duloxetine in biological matrices like plasma, urine, and liver microsomes [, , , , ]. These methods often involve a separation step on a reverse-phase C18 column followed by detection using UV, fluorescence, or mass spectrometry.

Q3: Can co-administration of other substances affect the pharmacokinetics of Duloxetine and 4-Hydroxy Duloxetine?

A4: Yes, studies have shown that substances like propolis, a popular functional food, can affect the pharmacokinetics of Duloxetine and 4-Hydroxy Duloxetine. Propolis has been shown to inhibit CYP1A2, one of the main enzymes responsible for Duloxetine metabolism to 4-Hydroxy Duloxetine []. Consequently, co-administration of propolis with Duloxetine could potentially lead to increased exposure to Duloxetine and decreased levels of 4-Hydroxy Duloxetine, impacting the drug's efficacy and safety profile [].

Q4: How is 4-Hydroxy Duloxetine typically detected and characterized in research settings?

A5: 4-Hydroxy Duloxetine is typically detected and characterized using a combination of techniques. After separation by HPLC, its presence is confirmed by comparing its retention time with that of a synthetic standard []. Further structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) [, , ]. These techniques provide detailed information about the molecule's structure and confirm its identity.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(Ethylamino)methyl]-4-nitrophenol-d5](/img/structure/B563310.png)

![2-[(Ethylamino)methyl]-4-aminophenol-d5 Dihydrochloride](/img/no-structure.png)

![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)

![3-Methyloctahydro-2H-pyrido[1,2-A]pyrazin-2-amine](/img/structure/B563319.png)

![1-[(tert-Butyldimethylsilyl)oxy]-2-methyl-2-propanol-d6](/img/structure/B563330.png)